molecular formula C14H13N5 B8540093 5-[(Quinolin-3-yl)methyl]pyrimidine-2,4-diamine CAS No. 89445-79-4

5-[(Quinolin-3-yl)methyl]pyrimidine-2,4-diamine

Cat. No. B8540093
Key on ui cas rn: 89445-79-4
M. Wt: 251.29 g/mol
InChI Key: SDZJHKSMEJMFMK-UHFFFAOYSA-N
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Patent
US04587341

Procedure details

2-(3-Quinolylmethyl)-3-anilinoacrylonitrile (6.38 g) was treated with guanidine in the manner of Example 5B. There was isolated 4.90 g (87%) of 2,4-diamino-5-(3-quinolylmethyl)pyrimidine which was recrystallized from methyl cellosolve with the aid of decolorizing charcoal; m.p. 279°-282° C. (dec). Anal. Calcd. for C14H13N5 : C, 66.92; H, 5.21; N, 27.87. Found: C, 66.57; H, 5.36; N, 27.54.
Name
2-(3-Quinolylmethyl)-3-anilinoacrylonitrile
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH2:11][C:12](=[CH:15]NC2C=CC=CC=2)[C:13]#[N:14])[CH:2]=1.[NH2:23][C:24]([NH2:26])=[NH:25]>>[NH2:25][C:24]1[N:26]=[C:13]([NH2:14])[C:12]([CH2:11][C:3]2[CH:2]=[N:1][C:10]3[C:5]([CH:4]=2)=[CH:6][CH:7]=[CH:8][CH:9]=3)=[CH:15][N:23]=1

Inputs

Step One
Name
2-(3-Quinolylmethyl)-3-anilinoacrylonitrile
Quantity
6.38 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)CC(C#N)=CNC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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